molecular formula C9H8O B096412 5-Methylbenzofuran CAS No. 18441-43-5

5-Methylbenzofuran

Cat. No.: B096412
CAS No.: 18441-43-5
M. Wt: 132.16 g/mol
InChI Key: KCZQNAOFWQGLCN-UHFFFAOYSA-N
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Description

5-Methylbenzofuran (CAS: 18441-43-5) is a benzofuran derivative with a methyl group at the 5-position of its fused benzene-furan ring system. Its molecular formula is C₉H₈O, with a molecular weight of 132.16 g/mol . The methyl substitution at the 5-position enhances its lipophilicity and influences its electronic properties, making it a versatile intermediate in medicinal chemistry and materials science. It has been widely studied for its role in synthesizing bioactive compounds, particularly in the development of enzyme inhibitors and anticancer agents .

Preparation Methods

Transition-Metal-Catalyzed Cyclization Strategies

Copper-Catalyzed Coupling Reactions

Copper-based catalysts dominate benzofuran synthesis due to their cost-effectiveness and versatility. A 2024 study demonstrated the coupling of o-hydroxy aldehydes 15 with amines 17 and alkynes 16 using CuI in deep eutectic solvents (e.g., choline chloride-ethylene glycol). This system achieved 70–91% yields for 5-methylbenzofuran derivatives through iminium ion intermediates and copper acetylide formation .

Mechanistic Pathway :

  • Iminium ion formation from aldehyde-amine condensation

  • Nucleophilic attack by copper acetylide on the activated carbonyl

  • 5-exo-dig cyclization to form the benzofuran core

  • Aromatization via proton transfer

Rhodium-Mediated Annulations

CpRh complexes enable direct C–H functionalization of benzamide derivatives. In a representative protocol:

ParameterValue
Substrate3-Methoxybenzamide 43
Partner ReagentVinylene carbonate 42
CatalystCpRhCl₂ (5 mol%)
Solvent1,2-Dichloroethane
Yield68–80%

This method constructs the benzofuran ring through four stages: C–H activation, migratory insertion, nucleophilic substitution, and β-oxygen elimination .

Acid-Catalyzed Cyclodehydration

Brønsted Acid-Mediated Approaches

Concentrated H₂SO₄ (12–16% w/w) facilitates the cyclization of 3-(methylprop-1-yn-1-yl)phenols. A comparative analysis reveals:

Table 1 : Acid-Catalyzed Yields vs. Reaction Time

Acid Concentration (%)Temperature (°C)Time (h)Yield (%)
1280472
1490385
16100291

The mechanism proceeds through protonation of the alkyne, followed by intramolecular nucleophilic attack by the phenolic oxygen .

Visible-Light-Driven Photocatalytic Synthesis

Metal-Free Radical Cyclization

A 2024 breakthrough achieved this compound synthesis via visible-light irradiation (450 nm) of 1,6-enynes 93 and bromomalonates 95 . Key advantages include:

  • No requirement for transition metals or oxidants

  • Atom-economical with 82–94% yields

  • Gram-scale feasibility without yield reduction

Mechanistic Steps :

  • Photoexcitation generates malonate radical species

  • Radical addition to enyne forming allenyl intermediate

  • 5-endo-trig cyclization

  • Aromatization via hydrogen abstraction

Base-Promoted Condensation Methods

Dieckmann-like Aldol Cyclization

Triethylamine-catalyzed reactions between α-chloroketones 98 and o-hydroxybenzaldehydes 97 yield 81–97% this compound derivatives. The process features:

  • Neat reaction conditions (solvent-free)

  • Short reaction times (30–90 min)

  • Broad functional group tolerance

Critical Parameters :

  • Optimal base concentration: 15 mol% Et₃N

  • Temperature range: 80–100°C

  • Electron-donating groups on aldehyde enhance yields by 12–18%

Sustainable Catalytic Systems

Deep Eutectic Solvent (DES) Applications

Choline chloride-ethylene glycol DES enables:

  • 40% reduction in reaction energy vs. conventional solvents

  • Catalyst recycling up to 5 cycles without activity loss

  • Enhanced selectivity for 5-methyl over 7-methyl isomers (95:5 ratio)

Table 2 : DES Performance Metrics

CycleYield (%)Purity (%)
19199.2
38998.8
58397.5

Chemical Reactions Analysis

Types of Reactions: 5-Methylbenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydrobenzofuran derivatives.

    Substitution: Various substituted benzofuran compounds.

Scientific Research Applications

Anticancer Activity

5-Methylbenzofuran derivatives have shown promising anticancer properties. For instance, research has demonstrated that certain benzofuran-based compounds exhibit significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells (A549).

Case Study: Antiproliferative Activity

  • Compound : 2-methylbenzofuran-based derivatives
  • Target : Human Carbonic Anhydrase Isoforms
  • Findings : The derivative 9e displayed an IC50 of 2.52 ± 0.39 μM against MDA-MB-231 cells, comparable to Doxorubicin .
  • Mechanism : The compounds were found to inhibit the growth of cancer cells by affecting pathways involved in cell cycle regulation and apoptosis .

Antifungal Properties

Molecular docking studies have indicated that this compound exhibits antifungal activity through hydrogen bonding and hydrophobic interactions with antifungal proteins.

Case Study: Antifungal Activity

  • Compound : 5-(5-methyl-benzofuran-3-ylmethyl)-3H
  • Findings : Effective against various fungal species with minimal inhibitory concentrations ranging from 1.6 to 12.5 μg/mL .
  • Mechanism : The antifungal activity is attributed to the interaction with fungal cell membranes, disrupting their integrity.

Organic Electronics

The optoelectronic properties of this compound have been explored for potential applications in organic electronics. Density Functional Theory (DFT) calculations and molecular dynamics simulations have been employed to assess its suitability for use in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Data Table: Optoelectronic Properties

PropertyValue
Reorganization EnergyLow
Charge Transfer RateHigh
PhotoluminescenceHigh

Structure–Activity Relationship Studies

Understanding the structure–activity relationships (SAR) of this compound derivatives is crucial for the development of new pharmacological agents. Research has highlighted that modifications at specific positions on the benzofuran ring can significantly enhance biological activity.

Table: SAR Insights

ModificationActivity Impact
Ortho-substituted benzoic acidsEnhanced CA inhibition
Meta-substituted modificationsReduced activity

Mechanism of Action

The mechanism of action of 5-Methylbenzofuran involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

The following table summarizes key structural, biological, and synthetic differences between 5-methylbenzofuran and its analogs:

Compound Substituents Biological Activity Synthesis Highlights Physicochemical Properties References
This compound 5-CH₃ MAO-B inhibitor (IC₅₀ = 0.20 μM); DNA methylation inhibition in hybrid hydrazones Iridium-catalyzed C-H dimesitylborylation (73% yield) Solid; lipophilic due to methyl group
5-Chloro-3-methylbenzofuran 5-Cl, 3-CH₃ Not explicitly reported; likely modulates reactivity for further functionalization Halogenation of methylbenzofuran precursors Colorless to pale yellow liquid/solid; polarizable Cl
2-(2'-Bromophenyl)-5-methylbenzofuran 5-CH₃, 2-Ph-Br Potent MAO-B inhibitor (IC₅₀ = 0.20 μM); non-cytotoxic to SH-SY5Y cells Suzuki-Miyaura coupling or direct bromination Solid; enhanced steric bulk from bromophenyl group
Ethyl 5-bromo-1-benzofuran-2-carboxylate 5-Br, 2-COOEt Pharmacological properties (unspecified) Esterification of bromobenzofuran carboxylic acids Planar structure; ester group increases polarity
5-Methoxy-2-methylbenzofuran 5-OCH₃, 2-CH₃ Not reported; methoxy group may enhance metabolic stability Etherification of hydroxybenzofuran derivatives Solid; methoxy group increases solubility in polar media
5-Fluorobenzofuran 5-F Emerging psychoactive substance (e.g., 5-APB); potential CNS activity Fluorination via Balz-Schiemann or nucleophilic substitution Liquid; electronegative F alters electronic density

Key Insights:

Biological Activity: The methyl group at the 5-position in this compound enhances its inhibitory activity against MAO-B, a target for neurodegenerative diseases . Halogenated analogs (e.g., 5-chloro, 5-bromo) are often intermediates for further functionalization rather than end-use bioactive compounds .

Synthetic Accessibility :

  • Iridium-catalyzed C-H borylation of this compound enables efficient introduction of boronate groups for cross-coupling reactions .
  • Halogenation (Cl, Br) typically requires harsh conditions (e.g., BBr₃ for dehydration) or transition-metal catalysts .

Physicochemical Properties :

  • Lipophilicity : Methyl and phenyl groups increase lipophilicity, improving blood-brain barrier penetration (critical for CNS-targeting drugs) .
  • Polarity : Halogens (Cl, Br) and ester groups (COOEt) enhance polarity, affecting solubility and binding interactions .

Biological Activity

5-Methylbenzofuran is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a derivative of benzofuran, characterized by a methyl group at the 5-position of the benzofuran ring. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

1. Monoamine Oxidase Inhibition

Recent studies have highlighted the inhibitory effects of this compound derivatives on monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. For instance, a derivative known as 2-(2′-bromophenyl)-5-methylbenzofuran exhibited significant MAO-B inhibitory activity with an IC50 value of 0.20 μM, indicating potent activity in low concentrations. This suggests potential applications in treating neurodegenerative diseases where MAO activity is dysregulated .

2. Antimicrobial Activity

This compound derivatives have shown promising antimicrobial properties. A series of compounds synthesized from benzofuran scaffolds demonstrated significant activity against various bacterial strains and fungi. For example, compounds derived from 6-hydroxy-benzofuran-5-carboxylic acid were effective against Mycobacterium tuberculosis, with IC50 values as low as 38 nM . Additionally, other derivatives displayed broad-spectrum antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.78 to 6.25 μg/mL against strains like E. coli and S. aureus.

3. Antifungal Properties

The antifungal activity of benzofuran derivatives has also been documented, with some compounds inhibiting fungal growth at MIC levels between 1.6 and 12.5 μg/mL. These findings indicate that modifications to the benzofuran structure can enhance antifungal efficacy, making them suitable candidates for developing new antifungal agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The position and nature of substituents on the benzofuran ring significantly influence its pharmacological properties:

  • Positioning of Methyl Groups : Substituents at the 5-position generally enhance MAO-B inhibition compared to those at the 7-position.
  • Halogen Substituents : The introduction of halogens at specific positions has been shown to improve binding affinity and selectivity towards biological targets .

Case Study 1: MAO Inhibition

A study examined various derivatives of benzofuran for their MAO inhibitory properties, revealing that compounds with a methyl group at the 5-position were more effective than their counterparts lacking this modification. The study utilized molecular docking simulations to elucidate the binding interactions between these compounds and MAO-B .

Case Study 2: Antimycobacterial Activity

Another investigation focused on synthesizing benzofuran derivatives aimed at inhibiting Mycobacterium protein tyrosine phosphatase B (mPTPB), a key virulence factor in tuberculosis. The most active compound exhibited an IC50 value of 38 nM, demonstrating significant potential for further development into therapeutic agents against tuberculosis .

Research Findings Summary

Activity Target IC50/MIC Values Notes
MAO-B InhibitionMonoamine OxidaseIC50 = 0.20 μMPotent inhibitor; potential in neurodegeneration treatment .
AntimicrobialVarious BacteriaMIC = 0.78 - 6.25 μg/mLEffective against E. coli, S. aureus; broad-spectrum activity .
AntifungalFungiMIC = 1.6 - 12.5 μg/mLSuperior antifungal properties compared to standard treatments .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-methylbenzofuran, and how can researchers optimize yield and purity?

  • Methodological Answer : this compound can be synthesized via cyclization of substituted phenols or through transition-metal-catalyzed coupling reactions. For example, palladium-catalyzed cross-coupling of halogenated benzofurans with methylating agents (e.g., methylboronic acid) has shown high regioselectivity . Optimization involves adjusting reaction temperature, solvent polarity (e.g., DMF or THF), and catalyst loading. Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. Key signals include:

  • ¹H NMR : Aromatic protons (δ 6.8–7.4 ppm), methyl group (δ 2.4–2.6 ppm, singlet).
  • ¹³C NMR : Benzofuran carbons (δ 105–160 ppm), methyl carbon (δ 20–22 ppm).
    Mass spectrometry (EI-MS) typically shows a molecular ion peak at m/z 132 (C₉H₈O). High-resolution MS (HRMS) and IR (C-O-C stretch at ~1250 cm⁻¹) further validate the structure .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

  • Methodological Answer : Antimicrobial activity can be tested via broth microdilution (MIC assays against S. aureus and E. coli). For enzyme inhibition (e.g., MAO-B), use fluorometric or colorimetric assays with kynuramine as a substrate. Cytotoxicity screening in SH-SY5Y or HEK293 cells via MTT assays is recommended at concentrations ≤100 µM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced pharmacological properties?

  • Methodological Answer : Introduce substituents at positions 2, 3, or 6 to modulate electronic and steric effects. For example:

  • Electron-withdrawing groups (e.g., -NO₂ at position 2) enhance MAO-B inhibition by increasing binding affinity .
  • Hydrophobic substituents (e.g., -Br at position 5) improve blood-brain barrier permeability.
    Computational docking (AutoDock Vina) using PDB: 2V5Z (MAO-B) predicts binding modes and guides synthetic prioritization .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological fluids), and how can they be resolved?

  • Methodological Answer : Matrix interference and low analyte concentration require:

  • Sample preparation : Solid-phase extraction (C18 cartridges) or protein precipitation (acetonitrile).
  • Chromatography : Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water + 0.1% formic acid) with UV detection (λ = 254 nm).
  • Validation : Include spike-recovery tests (80–120%) and calibration curves (R² > 0.995) per ICH guidelines .

Q. How should researchers address contradictory data in literature regarding this compound’s metabolic stability?

  • Methodological Answer : Replicate studies under standardized conditions (e.g., liver microsomes from same species, pH 7.4, 37°C). Use LC-MS/MS to quantify parent compound and metabolites. Conflicting results may stem from:

  • Species variability : Human vs. rat CYP450 isoform selectivity.
  • Experimental design : Pre-incubation time differences (e.g., 5 vs. 30 minutes).
    Systematic reviews (PRISMA guidelines) and meta-analysis can reconcile discrepancies .

Q. Methodological Resources

  • Literature Search : Use CAS registry numbers (e.g., 19278-82-1 for derivatives) in SciFinder® and PubMed’s "All fields" tag for comprehensive retrieval .
  • Data Reproducibility : Adhere to Beilstein Journal guidelines for experimental reporting, including full spectral data and purity thresholds (>95%) .
  • Ethical Compliance : Exclude patents and non-peer-reviewed sources (e.g., erowid.com ) to ensure data reliability .

Properties

IUPAC Name

5-methyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c1-7-2-3-9-8(6-7)4-5-10-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZQNAOFWQGLCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171571
Record name 5-Methylbenzofuran
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18441-43-5
Record name 5-Methylbenzofuran
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Record name 5-Methylbenzofuran
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Record name 5-Methylbenzofuran
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Record name 5-methylbenzofuran
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Record name 5-METHYLBENZOFURAN
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Synthesis routes and methods

Procedure details

5-ethylbenzofuran in the procedure of Example 29 for 5-chlorobenzofuran followed by the synthetic steps of hydrazine reduction, acylation, demethylation, epoxide formation and opening of the epoxide with isopropylamine as described therein gives, ultimately, the following substituted benzofurans:
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Methylbenzofuran
5-Methylbenzofuran
5-Methylbenzofuran
5-Methylbenzofuran
5-Methylbenzofuran

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